
7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is an organic compound with a unique chemical structure. It is a heterocyclic compound with a six-membered ring structure, containing a bromine atom and a trimethylsilyl group. It has been studied extensively due to its potential applications in a wide range of scientific fields.
Aplicaciones Científicas De Investigación
7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole has been studied extensively due to its potential applications in a wide range of scientific fields. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, as a ligand in coordination chemistry, and as a fluorescent probe in biochemical studies. In addition, it has been used as a building block for the synthesis of more complex molecules, such as peptides and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is not yet fully understood. However, it is believed to act as an electrophile, forming covalent bonds with nucleophiles in the presence of a base. It has also been suggested that it may act as an inhibitor of enzymes, by binding to their active sites and preventing them from performing their normal functions.
Biochemical and Physiological Effects
7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole has been shown to have both biochemical and physiological effects. In biochemical studies, it has been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2). In physiological studies, it has been shown to reduce inflammation and pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole in laboratory experiments has several advantages. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and has low environmental impact. However, there are some limitations to its use in laboratory experiments. It has a low solubility in water, and is not very soluble in organic solvents. In addition, it is not very stable in the presence of light or heat.
Direcciones Futuras
The potential future directions for 7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole are numerous. It could be used as a reagent in the synthesis of more complex molecules, or as a catalyst in the production of polymers. It could also be used as a fluorescent probe in biochemical studies, or as an inhibitor of enzymes. In addition, it could be used in the development of new drugs, or as an anti-inflammatory agent. Finally, it could be used in the development of new diagnostic tests, or as a biomarker for disease.
Métodos De Síntesis
7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole can be synthesized using a two-step process. The first step involves the reaction of 6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole with bromine in aqueous solution. The second step is the reaction of the resulting product with a base, such as potassium carbonate, to form the desired product.
Propiedades
IUPAC Name |
2-[(7-bromo-6-methylindazol-1-yl)methoxy]ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2OSi/c1-11-5-6-12-9-16-17(14(12)13(11)15)10-18-7-8-19(2,3)4/h5-6,9H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEFXOFWTSSNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NN2COCC[Si](C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2660118.png)
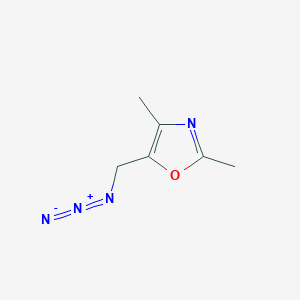
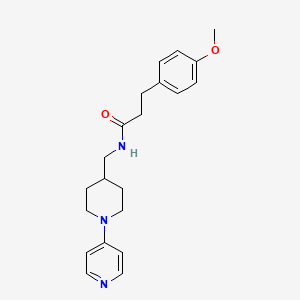
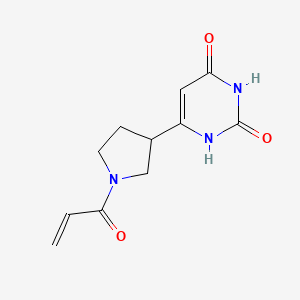

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-ethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2660126.png)
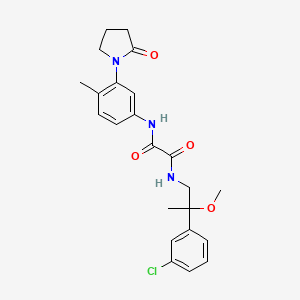
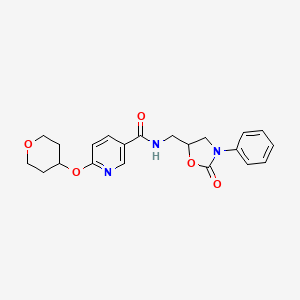
![Ethyl 1-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2660132.png)
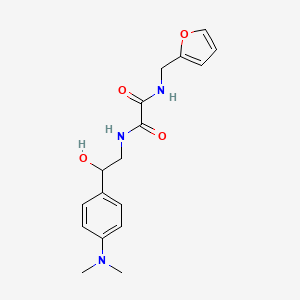
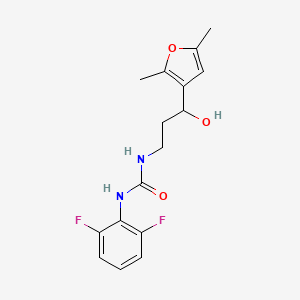
![5-(3-chloro-4-methylphenyl)-1-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2660136.png)
![1-Benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2660137.png)